molecular formula C16H12O6 B1673047 Hematein CAS No. 475-25-2

Hematein

Cat. No.: B1673047
CAS No.: 475-25-2
M. Wt: 300.26 g/mol
InChI Key: HNNSUZPWERIYIL-UHFFFAOYSA-N
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Description

Hematein is an oxidized derivative of haematoxylin, a natural dye extracted from the heartwood of the logwood tree (Haematoxylum campechianum). It is primarily used in biological staining, particularly in histology and cytology, to highlight cellular structures. This compound should not be confused with haematin, which is a brown to black iron-containing pigment formed by the decomposition of haemoglobin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hematein is produced by the oxidation of haematoxylin. This oxidation can be achieved through various methods:

    Atmospheric Oxygen: Haematoxylin is exposed to air, allowing natural oxidation over several weeks.

    Chemical Oxidants: Sodium iodate is commonly used to rapidly oxidize haematoxylin to this compound.

Industrial Production Methods: In industrial settings, the oxidation process is often accelerated using chemical oxidants to meet the demand for this compound in biological staining applications. The use of sodium iodate is preferred due to its efficiency and reliability .

Types of Reactions:

    Oxidation: The primary reaction for producing this compound from haematoxylin.

    Complex Formation: this compound forms complexes with metal ions such as aluminum, iron, and chromium.

Common Reagents and Conditions:

    Oxidants: Sodium iodate, atmospheric oxygen.

    Metal Ions: Aluminum (Al^3+), iron (Fe^3+), chromium (Cr^3+).

Major Products:

Scientific Research Applications

Hematein has a wide range of applications in scientific research:

Mechanism of Action

The staining mechanism of hematein involves the formation of complexes with metal ions, which then bind to specific cellular components:

Comparison with Similar Compounds

    Haematoxylin: The precursor to hematein, used in its oxidized form for staining.

    Brazilein: Another natural dye similar to this compound, derived from the brazilwood tree.

Uniqueness of this compound: this compound’s ability to form stable complexes with various metal ions, particularly aluminum, makes it highly effective for staining cellular structures. Its versatility and reliability in biological staining applications set it apart from other similar compounds .

Biological Activity

Hematein, an oxidation product of hematoxylin derived from the Haematoxylon campechianum tree, has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article synthesizes current research findings on this compound's biological activity, focusing on its anti-cancer properties, antibacterial effects, and potential applications in histology.

This compound exhibits a complex structure that allows it to interact with various biological systems. It is primarily recognized for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound's mechanism of action involves several pathways, including mitochondrial dysfunction and endoplasmic reticulum stress, which trigger apoptotic signaling cascades.

Anti-Cancer Activity

Recent studies have highlighted this compound's effectiveness against various cancer cell lines. Notably, research conducted on human lung adenocarcinoma (A549) cells demonstrated significant inhibitory effects on cell proliferation. The study revealed that this compound at a concentration of 50 µg/mL resulted in an inhibition ratio of 68.5% and 93.4% at 48 and 72 hours, respectively .

Synergistic Effects with Other Compounds

The combination of this compound with other agents has been explored to enhance its anti-cancer effects. For instance, when combined with okadaic acid (OA), a marine toxin known for its anti-tumor properties, the duo exhibited synergistic effects. Lower doses of OA (10 ng/mL) and this compound (20 µg/mL) achieved comparable inhibition ratios to higher doses used independently . This suggests potential for developing combination therapies that maximize therapeutic efficacy while minimizing side effects.

Treatment CombinationInhibition Ratio at 48hInhibition Ratio at 72h
This compound (50 µg/mL)68.5%93.4%
OA (30 ng/mL)78.3%86.3%
OA (10 ng/mL) + this compound (20 µg/mL)73.6%94.5%

Antibacterial Activity

Beyond its anti-cancer properties, this compound has demonstrated antibacterial effects against various pathogens. Studies have indicated that this compound can inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers and cancer . The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes.

Histological Applications

This compound is extensively used in histology as a staining agent due to its ability to bind to nucleic acids and proteins. Its role in histological staining is crucial for visualizing cellular structures under a microscope, particularly in tissue samples where clear differentiation between cellular components is necessary . this compound-aluminum complexes are commonly employed to enhance staining quality.

Case Studies

  • Lung Adenocarcinoma : A study assessed the effects of this compound on A549 cells, demonstrating significant apoptosis induction and cell cycle arrest.
  • Antibacterial Efficacy : Research on Taiwanese folk medicinal plants identified this compound as an active compound against H. pylori, showcasing its potential as an alternative treatment for gastric ailments .
  • Histological Staining : this compound's effectiveness in histological applications was validated through various staining protocols that highlighted its utility in educational and clinical settings .

Chemical Reactions Analysis

Formation of Hematein

This compound is produced through the oxidation of hematoxylin (C₁₅H₁₄O₈), a process that involves the removal of a hydrogen atom to generate a hydroxyl group adjacent to a carbonyl group. This structural modification facilitates metal coordination and enhances its reactivity:

Reaction:
HematoxylinOxidationThis compound\text{Hematoxylin}\xrightarrow{\text{Oxidation}}\text{this compound}
The oxidation step is critical for creating the functional groups necessary for chelation.

Key Structural Features:

  • Hydroxy-Ketone Configuration: Adjacent hydroxyl (-OH) and carbonyl (C=O) groups enable metal coordination .

  • Molecular Formula: C16H12O6\text{C}_{16}\text{H}_{12}\text{O}_{6} .

Metal Coordination Complexes

This compound forms stable coordination complexes with metals such as aluminum (Al³⁺), iron (Fe³⁺), and zinc (Zn²⁺). These complexes are anionic and exhibit distinct staining properties.

Aluminum Complex

The most common complex involves aluminum, resulting in a 2:1 (dye:metal) stoichiometry.
Reaction:
2This compound+Al3+Al this compound 22\text{this compound}+\text{Al}^{3+}\rightarrow \text{Al this compound }_2^{-}

Properties:

  • Charge: Anionic (-1 charge) .

  • Color: Blue-black .

  • Function: Binds to DNA’s phosphate groups and proteins via ionic and covalent interactions .

Iron and Zinc Complexes

Iron (Fe³⁺) and zinc (Zn²⁺) complexes exhibit varying affinities:

  • Iron Complex: Forms a 1:1 complex with enhanced redox activity .

  • Zinc Complex: Less redox-active but stabilizes the dye-metal interaction .

Binding to Biological Tissues

This compound’s staining mechanism involves dual interactions:
a. Ionic Binding
The anionic complex interacts with positively charged tissue components (e.g., histones in DNA) .

b. Covalent Bonding
The hydroxyl groups in this compound form hydrogen bonds with tissue macromolecules, while the carbonyl groups participate in covalent linkages .

Common Solutions

Solution Components Application
Mayer’s HemalumThis compound + Alum + HClRoutine nucleus staining
Iron HematoxylinThis compound + Fe(NO₃)₃ + HClSpecialized nuclear staining

Reaction with Acids

Exposure to acids alters the chelate’s structure and staining properties:
Reaction:
Al this compound 2+H+This compound+Al3+\text{Al this compound }_2^{-}+\text{H}^+\rightarrow \text{this compound}+\text{Al}^{3+}
This dissociation is reversible under controlled conditions .

Spectroscopic Analysis

UV-Vis Absorption:
this compound exhibits strong absorption at 570–590 nm, critical for its staining efficiency .

Mass Spectrometry:
LC-MS/MS analysis confirms this compound’s molecular weight (300.26 g/mol) and identifies its derivatives .

Biomedical Implications

Recent studies highlight this compound’s interactions with heme derivatives (e.g., hematin, hemin), which are toxic to red blood cells and platelets . These reactions involve:

  • Heme Detoxification: this compound may modulate heme-induced oxidative stress .

  • Platelet Activation: Hematin (a heme derivative) triggers calcium dysregulation and aggregation .

Q & A

Q. What are the primary molecular mechanisms by which Hematein exerts its antitumor effects in lung cancer models?

Answer:
this compound inhibits casein kinase II (CK2) activity through allosteric binding (IC50 = 0.74 μM in biochemical assays) , leading to suppression of CK2-dependent Akt phosphorylation at Ser129. This inhibition disrupts the Wnt/β-catenin pathway, as evidenced by reduced TOP/FOP luciferase reporter activity and survivin expression. Concurrently, this compound induces apoptosis via cleavage of PARP and caspase-3 .
Methodological Steps:

  • CK2 Inhibition: Use kinase activity assays with recombinant CK2 and ATP-noncompetitive conditions.
  • Akt Phosphorylation: Treat A427 cells with 50–100 μM this compound for 48 hours; quantify phospho-Akt (Ser129) via western blot .
  • Wnt Pathway: Transfect cells with TOP/FOP reporters and measure luciferase activity after 24–48 hours of treatment .

Q. What experimental assays are recommended to evaluate this compound’s cytotoxicity and specificity in vitro?

Answer:

  • Cell Viability: Use CellTiter-Glo® luminescent assays to determine IC50 values (e.g., 62.9 ± 1.7 μM in A427 cells) after 48-hour exposure .
  • Colony Formation: Treat cells with 50–100 μM this compound for 14 days, stain colonies with crystal violet, and count clusters >50 cells .
  • Apoptosis Markers: Perform western blotting for cleaved PARP and caspase-3 post 48-hour treatment .

Key Controls:

  • Include CK2-specific inhibitors (e.g., TBB) to validate target specificity.
  • Use DMSO as a vehicle control .

Q. Which in vitro and in vivo models are most validated for studying this compound’s antitumor activity?

Answer:

  • In Vitro: A427 human lung adenocarcinoma cells (lowest IC50 among tested lines) .
  • In Vivo: Female Balb/c nu/nu mice with subcutaneous A427 xenografts. This compound (50 mg/kg, i.p., twice weekly) reduces tumor volume by 40–60% over 6–8 weeks .
    Optimization Tips:
  • Monitor tumor growth weekly using caliper measurements (volume = (length × width²)/2) .
  • Validate toxicity via histopathology of heart, liver, lung, and kidney .

Q. How should researchers interpret discrepancies between this compound’s biochemical and cellular IC50 values?

Answer:
The biochemical IC50 (0.74 μM for CK2 inhibition) is lower than the cellular IC50 (62.9 μM in A427 cells) , likely due to differences in assay conditions (e.g., ATP concentration, cell permeability).
Resolution Strategies:

  • Compare CK2 inhibition in cell lysates vs. recombinant enzyme assays.
  • Use orthogonal approaches (e.g., siRNA knockdown) to confirm CK2-specific effects .

Q. What molecular docking strategies are effective for studying this compound’s interaction with CK2α?

Answer:

  • Software: Use DOCK 3.5.54 and Accelrys Discovery Studio 2.5 for consensus docking .
  • Binding Sites: Prioritize both the ATP-binding cleft and the allosteric DRB site (CK2α/CK2β interface) .
  • Validation: Compare binding poses with known inhibitors (e.g., DRB) and perform mutagenesis on critical residues (e.g., Lys68, Val66) .

Q. How can researchers ensure robust validation of this compound-induced apoptosis?

Answer:
Combine multiple assays:

  • Western Blotting: Detect cleaved PARP and caspase-3 .
  • Flow Cytometry: Use Annexin V/PI staining post 48-hour treatment.
  • Functional Assays: Measure caspase-3/7 activity via luminescent substrates .

Pitfalls to Avoid:

  • Over-reliance on single time points; perform kinetic analyses.
  • Ensure apoptosis is not confounded by necrosis (e.g., via LDH release assays) .

Q. What statistical methods are critical for analyzing this compound’s preclinical data?

Answer:

  • Data Presentation: Report mean ± SEM (e.g., tumor volumes, viability assays) .
  • Significance Testing: Use two-tailed Student’s t-test for pairwise comparisons (p < 0.05) .
  • Software: Employ SPSS or GraphPad Prism for ANOVA/multivariate analyses .

Reproducibility Tips:

  • Include biological and technical replicates (n ≥ 3).
  • Predefine exclusion criteria to avoid bias .

Q. How can structural modifications enhance this compound’s efficacy and selectivity?

Answer:

  • Derivative Synthesis: Modify the hydroxybrasilein core to improve solubility (e.g., PEGylation) or binding affinity .
  • SAR Studies: Test analogs for CK2 inhibition (IC50) and cytotoxicity (IC50) in parallel .
  • In Silico Screening: Use pharmacophore models based on this compound’s docking poses .

Tables for Key Data:

Parameter Value Reference
CK2 Inhibition (IC50)0.74 μM (biochemical)
Cellular IC50 (A427 cells)62.9 ± 1.7 μM
In Vivo Dosage (mice)50 mg/kg, i.p., twice weekly
Tumor Volume Reduction40–60% over 6 weeks

Properties

IUPAC Name

4,6a,9,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,18-21H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNSUZPWERIYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C3=C4C=CC(=O)C(=C4OCC31O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40874767
Record name Hematein
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475-25-2
Record name Hematein
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Record name HEMATEIN
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Record name Benz[b]indeno[1,2-d]pyran-9(6H)-one, 6a,7-dihydro-3,4,6a,10-tetrahydroxy-
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Record name 6a,7-dihydro-3,4,6a,10-tetrahydroxybenz[b]indeno[1,2-d]pyran-9(6H)-one
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Synthesis routes and methods

Procedure details

In a second series of experiments, the influence of ellagic acid, another stimulator of the interaction between tPA and misfolded proteins, on Aβ induced platelet aggregation was assessed. Ellagic acid was first dissolved to 100 mg/ml in DMSO, and then further diluted to 1 mg/ml in HBS buffer. Final concentrations of Aβ and ellagic acid in the aggregation assay were 50 μg/ml and 25/50 μg/ml, respectively. In addition, the influence of ellagic acid alone on platelet aggregation was tested. As a control, the influence of 0.08% DMSO on 50 μg/ml Aβ-induced platelet aggregation was analyzed. The 100% DMSO of the ellagic acid stock was diluted 2000 and 4000×, resulting in 0.005% and 0.0025% final DMSO concentrations in the aggregation assay.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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